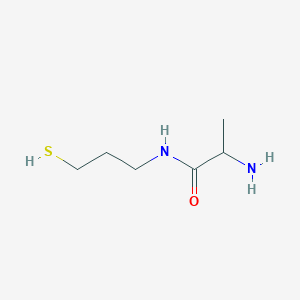

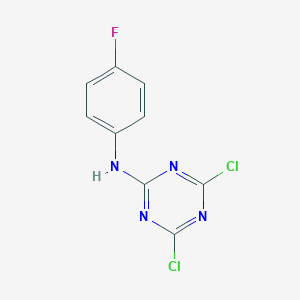

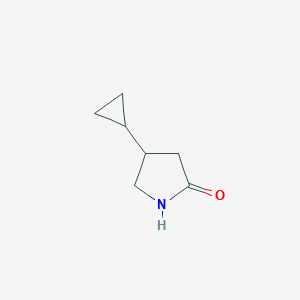

4-Cyclopropylpyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Cyclopropylpyrrolidin-2-one is a structural motif that is not directly mentioned in the provided papers, but its relevance can be inferred from the synthesis and study of related pyrrolidine derivatives. Pyrrolidinones are a class of compounds that feature prominently in pharmaceuticals and bioactive molecules due to their conformational rigidity and ability to mimic peptide bonds 10.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves multistep reactions, starting from simple precursors. For instance, the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine was achieved through the double reduction of cyclic sulfonamide precursors, which were prepared using an intramolecular Heck reaction . Similarly, the synthesis of spirobipyrrolidine scaffolds was performed using a silver-catalyzed asymmetric [3+2] cycloaddition of imino esters with 4-benzylidene-2,3-dioxopyrrolidines . These methods highlight the complexity and creativity required in constructing pyrrolidine-based compounds.

Molecular Structure Analysis

The molecular structure and conformation of pyrrolidine derivatives are crucial for their biological activity. Studies on cyclopropylpyridines, which share a similar cyclopropyl group to 4-cyclopropylpyrrolidin-2-one, have shown that the presence of the cyclopropyl group can lead to a mixture of conformers, influencing the stability and reactivity of the molecule . This suggests that the cyclopropyl group in 4-cyclopropylpyrrolidin-2-one would also play a significant role in its molecular conformation.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, which are essential for further functionalization. For example, gold(I)-catalyzed cyclization/nucleophilic substitution has been used to synthesize polysubstituted pyrrolin-4-ones . Additionally, the direct synthesis of 2-formylpyrrolidines and 2-pyrrolidinones from 4-pentenylsulfonamides via aerobic copper-catalyzed aminooxygenation demonstrates the versatility of pyrrolidine derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their structural features. For instance, the presence of a cyclopropyl group can impart conformational restriction, which is beneficial in the design of peptide isosteres, as seen in the synthesis of renin inhibitors . The tautomerism observed in 3-acylpyrrolidine-2,4-diones (tetramic acids) indicates that pyrrolidine derivatives can exhibit interesting dynamic behavior in solution, which can be crucial for their biological activity .

科学的研究の応用

Enzymatic Asymmetric Synthesis

4-Phenylpyrrolidin-2-one derivatives, structurally related to 4-Cyclopropylpyrrolidin-2-one, have been synthesized using dynamic kinetic resolution catalyzed by ω-transaminases. This process, involving an enzymatic enantioselective amination reaction, underscores the compound's utility in producing enantiomerically enriched cyclic analogues of γ-aminobutyric acid (GABA) derivatives, highlighting its importance in asymmetric synthesis and medicinal chemistry (Koszelewski et al., 2009).

Multicomponent Reactions in Medicinal Chemistry

The compound has found application in the synthesis of biologically active molecules through multicomponent reactions. For instance, the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one demonstrates the compound's role in creating structures with potential biological activity. This synthesis showcases the efficiency and economy of utilizing cyclopropyl moieties in drug design (Sydorenko et al., 2022).

Inhibition Studies

Research on 3-Cyclopropanecarbonyloxy-2-cyclohexen-1-one, closely related to 4-Cyclopropylpyrrolidin-2-one, has revealed its potential as a potent, low molecular weight non-triketone type inhibitor of 4-hydroxyphenylpyruvate dioxygenase. This finding is crucial for understanding the compound's role in inhibition mechanisms, which could be applied in designing inhibitors for various biochemical pathways (Lin et al., 2000).

Dipeptidyl Peptidase IV Inhibitors

Methanoprolinenitrile-containing dipeptide mimetics, which include cyclopropyl groups similar to 4-Cyclopropylpyrrolidin-2-one, have been synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV). These compounds are significant for treating type 2 diabetes, demonstrating the cyclopropyl moiety's impact on enhancing chemical stability and inhibitory potency (Magnin et al., 2004).

Synthesis of Biologically Active Compounds

The synthesis of enantiomerically pure N-substituted 4-hydroxypyrrolidin-2-one derivatives highlights the compound's utility in creating biologically active structures, such as oral carbapenem antibiotics and nootropic drugs. These derivatives serve as versatile intermediates for synthesizing various pharmacologically relevant compounds, showcasing the broad applicability of 4-Cyclopropylpyrrolidin-2-one and its derivatives in drug discovery and development (Jeong et al., 2005).

特性

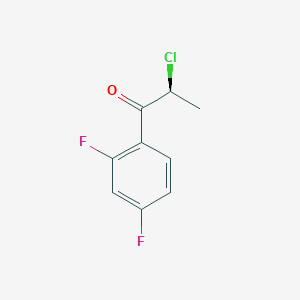

IUPAC Name |

4-cyclopropylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-7-3-6(4-8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWHGFBEGDLZCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

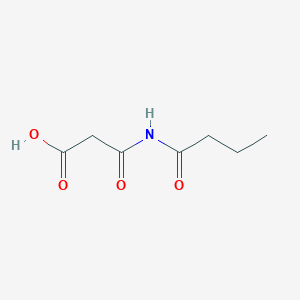

C1CC1C2CC(=O)NC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561919 |

Source

|

| Record name | 4-Cyclopropylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropylpyrrolidin-2-one | |

CAS RN |

126822-39-7 |

Source

|

| Record name | 4-Cyclopropylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(2-Aminopropyl)-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B148502.png)

![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)